molecular formula C16H25NO3 B5727605 N-ethyl-2-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-en-1-amine

N-ethyl-2-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-en-1-amine

Cat. No.: B5727605
M. Wt: 279.37 g/mol
InChI Key: KDVNQTQPTMIYEO-UHFFFAOYSA-N
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Description

N-ethyl-2-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-en-1-amine is an organic compound that features a trimethoxyphenyl group attached to a prop-2-en-1-amine backbone

Properties

IUPAC Name

N-ethyl-2-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-7-17(10-12(2)3)11-13-8-14(18-4)16(20-6)15(9-13)19-5/h8-9H,2,7,10-11H2,1,3-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVNQTQPTMIYEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=C(C(=C1)OC)OC)OC)CC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-en-1-amine typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with an appropriate amine under specific conditions. One common method involves the use of a reductive amination process, where the aldehyde is first converted to an imine, followed by reduction to the corresponding amine. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bond in the prop-2-en-1-amine moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce saturated amines. Substitution reactions can lead to a variety of substituted amine derivatives.

Scientific Research Applications

N-ethyl-2-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-en-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-2-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-en-1-amine involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit tubulin polymerization, leading to anticancer effects . The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins is crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-2-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-en-1-amine is unique due to its specific combination of the trimethoxyphenyl group with the prop-2-en-1-amine backbone. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

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